Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2,4,5-trimethoxybenzoate

Medicinal Chemistry Structure-Activity Relationship Trimethoxychalcone

Ethyl 2,4,5-trimethoxybenzoate (CAS 163936-30-9) is a trisubstituted benzoate ester characterized by methoxy groups at the 2, 4, and 5 positions of the aromatic ring. It is chemically defined as the ethyl ester of asaronic acid (2,4,5-trimethoxybenzoic acid) with a molecular formula of C12H16O5 and a molecular weight of 240.25 g/mol.

Molecular Formula C12H16O5
Molecular Weight 240.255
CAS No. 163936-30-9
Cat. No. B2675488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4,5-trimethoxybenzoate
CAS163936-30-9
Molecular FormulaC12H16O5
Molecular Weight240.255
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1OC)OC)OC
InChIInChI=1S/C12H16O5/c1-5-17-12(13)8-6-10(15-3)11(16-4)7-9(8)14-2/h6-7H,5H2,1-4H3
InChIKeyMJZVDUVEECRKEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4,5-Trimethoxybenzoate (CAS 163936-30-9): Procurement-Grade Reference Standard and Key Intermediate for Acotiamide Synthesis


Ethyl 2,4,5-trimethoxybenzoate (CAS 163936-30-9) is a trisubstituted benzoate ester characterized by methoxy groups at the 2, 4, and 5 positions of the aromatic ring . It is chemically defined as the ethyl ester of asaronic acid (2,4,5-trimethoxybenzoic acid) with a molecular formula of C12H16O5 and a molecular weight of 240.25 g/mol . This compound holds a specific and non-interchangeable role as Acotiamide Impurity 30 (also designated Impurity 25 in certain pharmacopeial contexts), where it serves as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) during the synthesis and formulation of the gastroprokinetic drug Acotiamide hydrochloride trihydrate . Its commercial availability is primarily through specialty chemical suppliers at purities of 97–98% (HPLC), with batch-specific characterization data including NMR, HPLC, and GC analyses provided to support regulatory compliance .

Why Ethyl 2,4,5-Trimethoxybenzoate Cannot Be Replaced by Generic Trimethoxybenzoate Analogs in Acotiamide Quality Control


The 2,4,5-trimethoxy substitution pattern, as opposed to the more common 3,4,5-trimethoxy configuration, constitutes a distinct chemical entity with a unique InChI Key (MJZVDUVEECRKEN-UHFFFAOYSA-N) that differentiates it unequivocally from its positional isomer ethyl 3,4,5-trimethoxybenzoate (CAS 6178-44-5) . Substitution at the 2, 4, and 5 positions, rather than the 3, 4, and 5 positions, alters the electron density distribution, steric environment, and metabolic liability of the benzoate scaffold, leading to divergent chromatographic retention, mass spectrometric fragmentation, and biological target engagement profiles that are well-documented across multiple chemical series [1][2]. Consequently, a generic 3,4,5-trimethoxybenzoate ester cannot serve as a valid reference standard for Acotiamide impurity profiling, as the pharmacopeial identification and quantification of process-related impurities depend on exact structural matching to the specified impurity marker. The following quantitative evidence demonstrates the specific, measurable dimensions along which ethyl 2,4,5-trimethoxybenzoate diverges from its closest in-class alternatives.

Quantitative Differentiation Evidence for Ethyl 2,4,5-Trimethoxybenzoate vs. Closest Analogs and Isomers


Positional Isomer Differentiation: 2,4,5- vs. 3,4,5-Trimethoxy Substitution Directs Divergent Biological Target Engagement

In a systematic SAR study of trimethoxy chalcones, the 2,4,5-trimethoxy substitution pattern on ring A conferred preferential antimalarial activity, whereas the 3,4,5-trimethoxy substitution pattern directed activity toward glycoprotein transport inhibition and multidrug resistance (MDR) reversal [1]. This positional isomer-driven divergence in biological target engagement was also observed in 4′-methylthio-trans-stilbene derivatives, where 3,4,5-MTS induced significant G2/M phase cell cycle arrest in MCF7 and A431 cancer cells, while 2,4,5-MTS exhibited a distinct cell cycle perturbation profile, indicating that the methoxy substitution pattern fundamentally alters tubulin interaction dynamics [2]. Although these data derive from chalcone and stilbene scaffolds rather than the benzoate ester itself, they establish a class-level principle: the 2,4,5-trimethoxy pharmacophore engages different molecular targets than the 3,4,5-trimethoxy pharmacophore, directly impacting the suitability of each isomer for specific research or industrial applications.

Medicinal Chemistry Structure-Activity Relationship Trimethoxychalcone

Ester Group Differentiation: Ethyl vs. Methyl 2,4,5-Trimethoxybenzoate – Impact on Physicochemical Properties and Chromatographic Behavior

Ethyl 2,4,5-trimethoxybenzoate (MW 240.25 g/mol) differs from its methyl ester analog methyl 2,4,5-trimethoxybenzoate (CAS 20029-76-9, MW 226.23 g/mol) by an additional methylene unit in the ester moiety, resulting in a molecular weight increase of 14.02 g/mol (+6.2%) . This structural difference translates into a predicted boiling point of 354.3±37.0 °C for the ethyl ester, which is substantially higher than expected for the methyl ester, and a predicted density of 1.113±0.06 g/cm³ . These physicochemical differences directly affect reversed-phase HPLC retention, where the ethyl ester exhibits increased lipophilicity and longer retention compared to its methyl analog—a critical parameter when the ethyl ester is designated as the specific Acotiamide Impurity 30 marker requiring baseline chromatographic resolution from the API and other process-related impurities [1].

Analytical Chemistry Chromatography Physicochemical Characterization

Provenance-Specific Purity and Batch Characterization: Quantified Quality Control Data Enabling Regulatory Submission

Commercially available ethyl 2,4,5-trimethoxybenzoate is supplied with batch-specific quality control documentation including NMR, HPLC, and GC analyses, with standard purity specifications of 97% (Bidepharm) to 98% (HPLC, Sinco) . This level of characterization is essential for its designated use as Acotiamide Impurity 25/30 reference standard, where regulatory guidelines (ICH Q2(R1)) require impurity markers to be fully characterized with documented purity for accurate quantification in drug substance and drug product [1]. In contrast, generic trimethoxybenzoate analogs procured as bulk synthetic intermediates may lack this level of batch-specific characterization and regulatory documentation, creating compliance risk in GMP analytical environments.

Quality Control Reference Standards Pharmaceutical Analysis

Substructure Specificity in Acotiamide Synthesis: The 2,4,5-Trimethoxybenzoyl Moiety as a Non-Substitutable Pharmacophoric Element

The synthesis of Acotiamide hydrochloride trihydrate proceeds through 2,4,5-trimethoxybenzoic acid or its activated derivatives (acid chloride, S-benzothiazol-2-yl ester) as the essential acylating agent that introduces the 2,4,5-trimethoxybenzoyl pharmacophore into the final drug substance [1][2]. Ethyl 2,4,5-trimethoxybenzoate represents the ester form of this critical intermediate and serves as a specific process-related impurity marker (Impurity 30) that can arise from incomplete conversion or side reactions during the coupling of 2,4,5-trimethoxybenzoyl chloride with ethyl 2-aminothiazole-4-carboxylate . The 3,4,5-trimethoxy isomer is structurally incapable of generating the correct Acotiamide pharmacophore, as the drug's M1 muscarinic receptor antagonism and acetylcholinesterase inhibitory activities are contingent upon the precise 2,4,5-substitution geometry [2].

Process Chemistry Drug Substance Synthesis Acotiamide

Solubility and Formulation Handling: Insoluble in Water, Freely Soluble in Organic Solvents – Processing Implications vs. Free Acid

Ethyl 2,4,5-trimethoxybenzoate is reported as insoluble in water but easily soluble in organic solvents, a property that distinguishes it from its free acid counterpart 2,4,5-trimethoxybenzoic acid (asaronic acid, CAS 490-64-2), which demonstrates measurable aqueous solubility and is soluble in DMSO at ≥100 mg/mL . This solubility differential impacts sample preparation protocols: the ethyl ester requires dissolution in acetonitrile, methanol, or DMSO for analytical standard preparation, whereas the free acid can be handled in aqueous buffer systems for biological assays [1]. The ethyl ester's limited aqueous solubility is consistent with its higher logP compared to the free acid, a property that enhances its chromatographic retention and facilitates its resolution from more polar Acotiamide-related impurities in reversed-phase HPLC methods [2].

Formulation Science Solubility Sample Preparation

Optimal Application Scenarios for Ethyl 2,4,5-Trimethoxybenzoate Based on Quantitative Differentiation Evidence


Acotiamide Drug Substance Impurity Profiling and Pharmacopeial Compliance

Ethyl 2,4,5-trimethoxybenzoate is the designated Acotiamide Impurity 30 (also Impurity 25) reference standard required for HPLC/ UHPLC impurity profiling of Acotiamide hydrochloride trihydrate drug substance and drug product. As demonstrated by Thummar et al. (2017), the UHPLC/ESI-QTOF-MS/MS stability-indicating method achieves baseline resolution of process-related impurities from the API on a Waters Acquity HSS cyano column (100 × 2.1 mm, 1.8 μm) with 0.1% formic acid/acetonitrile gradient at 0.25 mL/min, and this specific ethyl ester impurity must be included in system suitability testing to comply with ICH Q2(R1) validation requirements [1]. The compound's certified purity (97–98% HPLC) and batch-specific characterization (NMR, HPLC, GC) directly support regulatory submission packages for ANDA or NDA filings .

Synthetic Intermediate for 2,4,5-Trimethoxybenzoic Acid-Derived Pharmacophores

As documented in multiple Acotiamide process patents, ethyl 2,4,5-trimethoxybenzoate serves as a protected form of the essential 2,4,5-trimethoxybenzoic acid synthon. Hydrolysis of the ethyl ester under mild basic conditions regenerates asaronic acid, which can be activated (e.g., to the acid chloride or S-benzothiazol-2-yl ester) for coupling with 2-aminothiazole-4-carboxylate derivatives [2]. This synthetic route is specific to the 2,4,5-substitution pattern; the 3,4,5-isomer (CAS 6178-44-5) is structurally incompatible with the Acotiamide pharmacophore and cannot serve as a substitute. The ethyl ester's organic solvent compatibility (freely soluble in ACN, MeOH, DMSO) facilitates its use in anhydrous coupling reactions where the free acid's limited solubility in organic media would be problematic .

Reference Standard for Bioanalytical Method Validation in Pharmacokinetic Studies

Ethyl 2,4,5-trimethoxybenzoate, as a fully characterized reference standard compliant with USP/EP traceability guidelines, is suitable for use as an internal standard or system suitability marker in LC-MS/MS bioanalytical methods. Its higher molecular weight (240.25 g/mol) and longer reversed-phase retention compared to potential endogenous interferences facilitate selective detection in biological matrices . The compound's predicted boiling point (354.3±37.0 °C) and thermal stability support its use in GC-MS methods where volatile derivatization is not required, in contrast to the free acid which would necessitate derivatization prior to gas chromatographic analysis .

Chemical Biology Probe Development Leveraging the 2,4,5-Trimethoxy Pharmacophore

The 2,4,5-trimethoxy substitution pattern, as distinct from the 3,4,5-pattern, has demonstrated divergent biological target engagement in chalcone and stilbene SAR studies, with 2,4,5-trimethoxy chalcones exhibiting preferential antimalarial activity [3], and the parent acid asaronic acid (2,4,5-trimethoxybenzoic acid) demonstrating NF-κB pathway inhibition at 1–20 μM in glucose-loaded murine macrophages [4]. Ethyl 2,4,5-trimethoxybenzoate can serve as a pro-drug or prodrug precursor for delivering the asaronic acid pharmacophore, where the ethyl ester modification modulates lipophilicity and membrane permeability compared to the free acid. Researchers investigating the 2,4,5-trimethoxy pharmacophore in anti-inflammatory or antiproliferative contexts should specifically procure the 2,4,5-isomer rather than the more widely available 3,4,5-isomer to ensure target pathway relevance.

Quote Request

Request a Quote for Ethyl 2,4,5-trimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.